(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one
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Overview
Description
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Formation of Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of Ethyl and Trimethylsilyl Groups: These groups are introduced through alkylation reactions using ethyl halides and trimethylsilyl reagents, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scalability: The process must be scalable to produce large quantities efficiently.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Agrochemicals: Could be used in the synthesis of new agrochemical products.
Materials Science:
Mechanism of Action
The mechanism by which (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidine
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-ol
Uniqueness
- Structural Features : The presence of both ethyl and trimethylsilyl groups in the pyrrolidinone ring makes it unique compared to other pyrrolidinone derivatives.
- Chirality : The specific (3R,5S) configuration may impart unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C12H25NOSi |
---|---|
Molecular Weight |
227.42 g/mol |
IUPAC Name |
(3R,5S)-5-ethyl-3-(3-trimethylsilylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NOSi/c1-5-11-9-10(12(14)13-11)7-6-8-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,13,14)/t10-,11+/m1/s1 |
InChI Key |
GLCPBEVTLLWSFH-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)N1)CCC[Si](C)(C)C |
Canonical SMILES |
CCC1CC(C(=O)N1)CCC[Si](C)(C)C |
Origin of Product |
United States |
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